![molecular formula C12H16N2OS B2688471 5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380436-90-8](/img/structure/B2688471.png)
5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the formation of the thiazole ring via cyclization, which can be achieved through various methods, including the Hantzsch thiazole synthesis or the Cook-Heilbron synthesis .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography .Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions. The presence of electron-withdrawing or electron-donating substituents on the thiazole ring can significantly influence the compound’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity.Scientific Research Applications
- Antitumor Properties : The compound exhibits antitumor activity, making it a potential candidate for cancer treatment. For instance, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are used clinically to treat lung, breast, and ovarian cancers .
- Aromatase Inhibition : Some 1,3,5-triazines with a similar structure show aromatase inhibitory activity, which is relevant in hormone-related diseases .
- Triazine Derivatives : Researchers have developed synthetic protocols to prepare di- and tri-substituted 1,3,5-triazines. These derivatives contain various functional groups (alkyl, aromatic, hydroxyalkyl, ester, imidazole) via nucleophilic substitution reactions. These compounds find applications in materials science and organic synthesis .
- Siderophore-Mediated Drug : The 1,3,5-triazine compound (6) has potential use as a siderophore-mediated drug. Siderophores are essential for microbial iron acquisition and could be exploited for therapeutic purposes .
- Corticotrophin-Releasing Factor Antagonism : The general structure (7) exhibits potent corticotrophin-releasing factor 1 receptor antagonist activity, which is relevant in stress-related disorders .
- Trypanosomiasis Treatment : The substrate (10) shows good in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis. This highlights its potential as an antiparasitic agent .
- Photostabilizers : 1,3,5-triazines are used in polymer photostabilizers, enhancing the durability of materials exposed to UV radiation .
Medicinal Chemistry and Drug Development
Organic Synthesis
Biological Activity
Chemical Biology
Materials Science
Chemical Industry
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-11-8-13-12(16-11)14-9-5-4-6-10(7-9)15-2/h4-7,11H,3,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQONLPKBDCYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN=C(S1)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
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